Picropodophyllotoxin-d3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

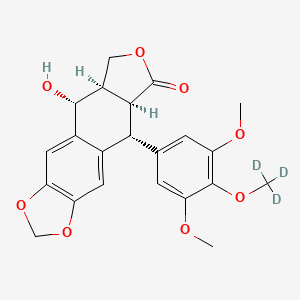

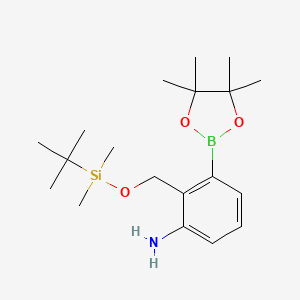

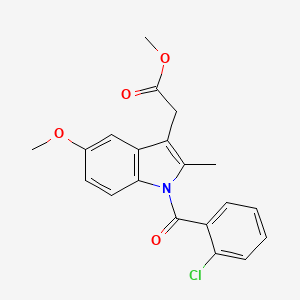

Picropodophyllotoxin-d3 is the labelled analogue of Picropodophyllotoxin . It specifically inhibits the activity and downregulates the cellular expression of IGF1R without interfering with activities of other growth factor receptors .

Synthesis Analysis

A novel biotransformation process of podophyllotoxin to produce picropodophyllotoxin was developed using Pseudomonas aeruginosa as a biocatalyst . The highest conversion of podophyllotoxin was obtained when Pseudomonas aeruginosa CCTCC AB93066 was used .Molecular Structure Analysis

The molecular formula of Picropodophyllotoxin-d3 is C22H19D3O8 . The structure of Picropodophyllotoxin-d3 includes a tetracyclic group going from dioxole ring (A) to the lactone ring (D), four oxygen atoms located at the functional groups lactone, methoxys, secondary alcohol and oxoles, and ring E with alpha-configuration located at position 1 .Chemical Reactions Analysis

Picropodophyllotoxin derivatives can induce cell cycle G2/M arrest and DNA/RNA breaks by targeting tubulin and topoisomerase II . The site-specific isomerization and hydrolization of podophyllotoxin occurred during its biotransformation process by P. aeruginosa .Physical And Chemical Properties Analysis

Picropodophyllotoxin-d3 has a molecular weight of 417.42 . It has a boiling point of 597.9±50.0°C at 760 mmHg and a melting point of 201-207°C . The density of Picropodophyllotoxin-d3 is 1.4±0.1 g/cm3 . It is soluble in Chloroform .Scientific Research Applications

Antitumor Applications

Deoxypodophyllotoxin has emerged as a significant compound from herbal medicine, demonstrating potent anticancer properties. Its role as a precursor for the synthesis of cytostatic drugs like etoposide phosphate and teniposide highlights its importance in cancer therapy. Studies have shown that DPT possesses anti-tumor, anti-proliferative, anti-inflammatory, and anti-allergic properties, making it a valuable medicinal agent. However, further in vivo studies and clinical trials are needed to develop new anti-cancer agents using DPT, especially considering the challenges in obtaining DPT from natural sources and the need for establishing alternative resources for its production (Khaled, Jiang, & Zhang, 2013).

Mechanisms of Action

Picropodophyllotoxin and its derivatives have been studied for their mechanisms of action in tumor cells. For instance, a novel podophyllotoxin glucoside, 4DPG, demonstrated potent antiproliferative effects on various cancer cell lines by blocking cell cycle in the mitotic phase and inducing apoptosis through disrupting the microtubule skeleton. This cytotoxicity is attributed to the compound's ability to inhibit microtubule assembly at low concentrations, thus inducing apoptosis, and qualifies 4DPG as a potential antitumor drug (Qi et al., 2005).

Cellular Impact and Drug Resistance

Research also suggests that Picropodophyllotoxin does not induce cell death via the insulin-like growth factor-I receptor (IGF-IR), a notable distinction that may impact its application in cancer treatment strategies (Linder, Shoshan, & Gupta, 2007).

Anti-cancer Activity and Cellular Mechanisms

Picropodophyllotoxin has been shown to exert various biological effects, including anti-proliferation activity. Studies on colorectal cancer cells revealed that PPT induced apoptosis, cell cycle arrest at the G1 phase, and ROS generation, implicating the activation of the p38 MAPK signaling pathway in its mechanism of action (Lee et al., 2021).

Mechanism of Action

properties

IUPAC Name |

(5R,5aR,8aS,9R)-9-[3,5-dimethoxy-4-(trideuteriomethoxy)phenyl]-5-hydroxy-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O8/c1-25-16-4-10(5-17(26-2)21(16)27-3)18-11-6-14-15(30-9-29-14)7-12(11)20(23)13-8-28-22(24)19(13)18/h4-7,13,18-20,23H,8-9H2,1-3H3/t13-,18+,19+,20-/m0/s1/i3D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJGVMLPVUAXIQN-IWIYTUSESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C=C(C=C1OC)[C@H]2[C@H]3[C@H](COC3=O)[C@H](C4=CC5=C(C=C24)OCO5)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Picropodophyllotoxin-d3 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B591994.png)

![3-Bromo-2-(trifluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B592003.png)